molecular formula C8H6Cl2N4 B3142254 2,4-Dichloro-6,7-dimethylpteridine CAS No. 500692-39-7

2,4-Dichloro-6,7-dimethylpteridine

Cat. No. B3142254
CAS RN: 500692-39-7
M. Wt: 229.06 g/mol
InChI Key: VJWDGZCTLXDUAK-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dimethylpteridine is a chemical compound . It is a type of pteridine , a class of heterocyclic compounds. The CAS number for this compound is 500692-39-7 .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6,7-dimethylpteridine or similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6,7-dimethylpteridine consists of a pteridine core, which is a bicyclic ring system made up of pyrimidine and pyrazine rings .

Scientific Research Applications

Fluorescent Ligand in RNA Studies

2,4-Dichloro-6,7-dimethylpteridine has been explored for its potential as a fluorescent ligand. A derivative, 2,4-diamino-6,7-dimethylpteridine, has shown strong and selective binding to an orphan cytosine in RNA duplexes. This finding highlights its potential application in RNA research and binding studies (Sato et al., 2013).

Chemical Synthesis and Catalysis

Research has demonstrated the regioselective addition of Mesitol to a 2,4-dichloro-6,7-dimethylpyridine derivative, illustrating the compound's potential use in chemical synthesis and catalysis. This work highlights the controlled chemical reactions that can be achieved with 2,4-dichloro-6,7-dimethylpteridine derivatives (Ruggeri et al., 2008).

Development of Cyclopnictazane Chemistry

In the synthesis of cyclo-2,4,6-triarsa-1,3,5-triazanes, 2,4-dichloro-6,7-dimethylpteridine derivatives have been used. This has implications for the broader field of cyclopnictazane chemistry, demonstrating the versatility and potential applications of these compounds in chemical synthesis (Burford et al., 2005).

Ion Mobility Spectrometry

2,4-Dichloro-6,7-dimethylpteridine and its derivatives have been studied for their potential application in ion mobility spectrometry. This research provides insights into the use of such compounds as chemical standards in this field, indicating their role in enhancing the precision and comparability of mobility spectra (Eiceman et al., 2003).

Novel Tandem Cyclization Reactions

A study on the novel tandem cyclization of condensed 2,3-dialkynylpyrazines involving 2,4-dichloro-6,7-dimethylpteridine derivatives has revealed significant potential for these compounds in advanced organic synthesis and chemical transformations (Gulevskaya et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, 2,4-Dichloro-6,7-dimethoxyquinazoline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,4-dichloro-6,7-dimethylpteridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c1-3-4(2)12-7-5(11-3)6(9)13-8(10)14-7/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWDGZCTLXDUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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